3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester
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Overview
Description
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a thiophene ring substituted with a benzoylamino group, a methyl group, and a hydroxyethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester typically involves multiple steps, including the formation of the thiophene ring, introduction of the benzoylamino group, and esterification. One common method involves the bromination of 3-thiophenecarboxylic acid followed by esterification with hydroxyethyl ester using triphenylphosphine (TPP) and diethylazodicarboxylate (DEAD) as reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nucleophiles such as amines can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives and substituted amines.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester involves its interaction with specific molecular targets and pathways. The compound’s aromatic thiophene ring allows it to participate in π-π interactions with proteins and enzymes, potentially inhibiting their activity. The benzoylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar aromatic properties.
2-(Benzoylamino)thiophene: Lacks the ester group but shares the benzoylamino substitution.
5-Methylthiophene-2-carboxylic acid: Similar structure but without the benzoylamino group.
Uniqueness
3-Thiophenecarboxylic acid, 2-(benzoylamino)-5-methyl-, 2-hydroxyethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl ester group enhances its solubility and potential for further chemical modifications.
Properties
CAS No. |
78033-82-6 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-hydroxyethyl 2-benzamido-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H15NO4S/c1-10-9-12(15(19)20-8-7-17)14(21-10)16-13(18)11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,16,18) |
InChI Key |
TWRLZPREVIRNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(=O)OCCO |
Origin of Product |
United States |
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